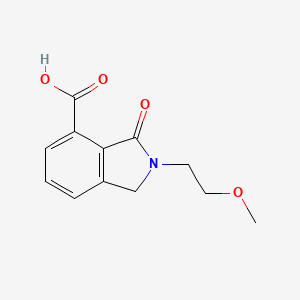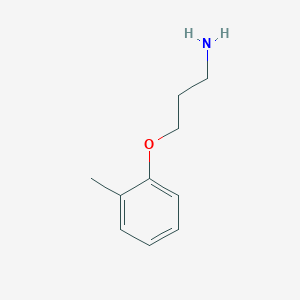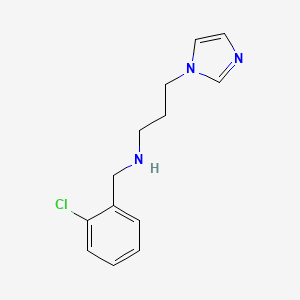
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and their potential use in various chemical reactions and applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which are structurally related to the compound of interest, has been reported to show potent inhibitory activity in a microsomal assay . Another method involves a three-component Michael-type reaction for the preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acids, which demonstrates the versatility of imidazole synthesis . Additionally, the regioselective C-2–H functionalization of 1-substituted imidazoles with aromatic or heteroaromatic aldehydes and acylacetylenes under mild conditions has been described, yielding (imidazol-2-yl)methyl-1,3-propanediones .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and diverse. For example, the crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have been characterized by single-crystal X-ray diffraction, revealing 2D hydrogen-bonded networks and a hexa-coordinated environment around the metal ion . These structural analyses are crucial for understanding the properties and reactivity of imidazole derivatives.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, expanding their utility in different fields. The reactions of 2,3-diamino-pyridines with succinic anhydride to produce 3-(2-Imidazo[4,5-b]pyridine)propionic acid and its derivatives have been explored, with these compounds being tested for tuberculostatic activity . Furthermore, the synthesis of new imidazol-2-yl-(amino)methylphosphonates and their unexpected cleavage under acidic conditions have been investigated, revealing insights into the stability and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a related compound, has been studied, showing good corrosion inhibition efficiency in deaerated acid media . These properties are often analyzed through experimental techniques such as potentiodynamic polarization curves and electrochemical impedance spectroscopy, as well as theoretical calculations based on density functional theory (DFT) .
Aplicaciones Científicas De Investigación
Enhancement of Biological Effects of Retinoic Acid
Compounds structurally related to 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid, specifically imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, have been synthesized and exhibit potent inhibitory activity. These compounds are particularly effective in enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines, indicating potential applications in cancer therapy or cell differentiation studies (Gomaa et al., 2011).
Corrosion Inhibition
Derivatives of 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid have been studied for their corrosion inhibition properties. Compounds like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol exhibit promising results as corrosion inhibitors for mild steel in sulphuric acid environments. The adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, offering protective layers against corrosion (Ammal et al., 2018).
Bone Imaging Applications
Zoledronic acid derivatives, including those related to 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid, have been prepared and labeled with 99mTc for use in bone imaging. Compounds like 1-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propane-1,1-diyldiphosphonic acid show high skeletal uptake and rapid clearance from soft tissues in biodistribution studies, indicating their potential as superior bone imaging agents (Qiu et al., 2011).
Osteoporosis Treatment
Certain compounds structurally similar to 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid have shown potency as antagonists of the alpha(v)beta(3) receptor, which is relevant in the prevention and treatment of osteoporosis. Their in vitro profile and significant unbound fraction in human plasma suggest potential applications in bone health and osteoporosis treatment (Hutchinson et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-3-(2-methylimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAINAMYPIMBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390055 |
Source


|
| Record name | 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid | |
CAS RN |
696646-15-8 |
Source


|
| Record name | 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

